molecular formula C18H13BrN4O3 B4192967 2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide

2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide

Cat. No. B4192967
M. Wt: 413.2 g/mol
InChI Key: GQJDNIRMIZTQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide is a chemical compound that has been studied extensively in scientific research. This compound is also known as BRD0705 and is a potent inhibitor of bromodomain-containing proteins.

Mechanism of Action

BRD0705 works by binding to the bromodomain of proteins, specifically the BET (bromodomain and extra-terminal) family of proteins. This binding prevents the BET proteins from binding to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, BRD0705 can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and physiological effects:
BRD0705 has been shown to have a variety of biochemical and physiological effects. In cancer cells, BRD0705 has been shown to inhibit cell proliferation and induce apoptosis. In addition, BRD0705 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders. BRD0705 has also been studied for its effects on epigenetic modifications, including histone acetylation and DNA methylation.

Advantages and Limitations for Lab Experiments

One advantage of using BRD0705 in lab experiments is its potency as a bromodomain inhibitor. This makes it a useful tool for studying the role of bromodomain-containing proteins in cellular processes. However, one limitation of using BRD0705 is its specificity for BET proteins. This means that it may not be useful for studying other bromodomain-containing proteins.

Future Directions

There are several future directions for research on BRD0705. One area of interest is its potential as a therapeutic agent for cancer and inflammatory disorders. Additionally, further research is needed to understand the role of BET proteins in cellular processes and the potential effects of inhibiting these proteins. Finally, there is potential for the development of more specific bromodomain inhibitors that could be used to study other bromodomain-containing proteins.

Scientific Research Applications

BRD0705 has been extensively studied in scientific research for its potential as a therapeutic agent. It has been found to be a potent inhibitor of bromodomain-containing proteins, which are involved in the regulation of gene expression. This makes BRD0705 a potential treatment for a variety of diseases, including cancer and inflammatory disorders. Additionally, BRD0705 has been studied for its potential use in epigenetic research.

properties

IUPAC Name

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c19-13-5-7-14(8-6-13)22-11-17(25)23(18(22)26)10-16(24)21-15-4-2-1-3-12(15)9-20/h1-8H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJDNIRMIZTQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]-N-(2-cyanophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide
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2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide
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2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide
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2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide
Reactant of Route 5
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2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide
Reactant of Route 6
2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide

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